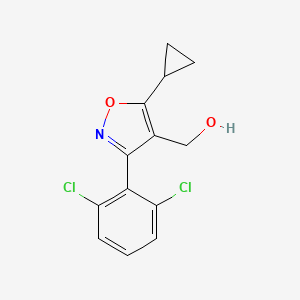

(5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO2/c14-9-2-1-3-10(15)11(9)12-8(6-17)13(18-16-12)7-4-5-7/h1-3,7,17H,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGFOUGVZFEEBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672279 | |

| Record name | [5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946426-89-7 | |

| Record name | [5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Properties of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol is a key synthetic intermediate in the development of potent and selective Farnesoid X receptor (FXR) agonists, a class of therapeutics under investigation for metabolic diseases such as dyslipidemia and nonalcoholic steatohepatitis (NASH). This technical guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, and analytical characterization of this pivotal isoxazole derivative. Understanding these core characteristics is essential for its efficient synthesis, purification, and utilization in the development of next-generation therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is a substituted isoxazole characterized by a cyclopropyl group at the 5-position, a 2,6-dichlorophenyl moiety at the 3-position, and a hydroxymethyl group at the 4-position. These structural features contribute to its unique properties and its utility as a building block in medicinal chemistry.

| Property | Value | Source |

| CAS Number | 946426-89-7 | [1][2] |

| Molecular Formula | C₁₃H₁₁Cl₂NO₂ | [2] |

| Molecular Weight | 284.14 g/mol | [3] |

| Predicted Boiling Point | 441.2 ± 45.0 °C | [3] |

| Appearance | White to off-white solid (typical) | Supplier Data |

| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents. Limited solubility in water is expected. | Inferred from synthetic procedures |

Structure:

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that hinges on the formation of the core isoxazole ring, followed by functional group manipulation. The most logical and industrially scalable approach involves the synthesis of a key ester intermediate, ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate, followed by its reduction.

Synthesis of Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate

The formation of the trisubstituted isoxazole ring is typically achieved through the condensation of a β-ketoester with hydroxylamine.

Workflow for the Synthesis of the Isoxazole Core:

Caption: Synthetic workflow for the isoxazole ester intermediate.

Experimental Protocol (Proposed):

-

Formation of the β-ketoester: To a solution of sodium ethoxide in ethanol, add ethyl cyclopropylacetate followed by the dropwise addition of 2,6-dichlorobenzaldehyde. The reaction mixture is typically stirred at room temperature or with gentle heating to drive the Claisen condensation to completion.

-

Cyclization: The resulting β-ketoester intermediate is then reacted with hydroxylamine hydrochloride in a suitable solvent, such as ethanol. The reaction is often heated to reflux to facilitate the cyclization and formation of the isoxazole ring.

-

Work-up and Purification: After cooling, the reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product, ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate, can be purified by column chromatography or recrystallization.

Reduction to this compound

The final step in the synthesis is the reduction of the ester functional group to a primary alcohol.

Experimental Protocol:

A common and effective method for this transformation is the use of a reducing agent such as lithium aluminium hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) in an aprotic solvent like tetrahydrofuran (THF).

-

Reaction Setup: A solution of ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate in anhydrous THF is cooled in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reducing Agent: A solution of the reducing agent (e.g., DIBAL-H in THF) is added dropwise to the cooled ester solution. The reaction is highly exothermic and requires careful temperature control.

-

Quenching and Work-up: After the reaction is complete (monitored by TLC), it is carefully quenched by the slow addition of a quenching agent, such as a saturated aqueous solution of sodium sulfate or Rochelle's salt.

-

Isolation and Purification: The resulting mixture is filtered, and the organic layer is separated, dried, and concentrated under reduced pressure. The crude this compound is then purified, typically by column chromatography on silica gel, to yield the final product.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and structure of this compound.

Spectroscopic Data (Predicted and Representative)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (multiplets in the upfield region), the methylene protons of the hydroxymethyl group (a singlet or doublet), the aromatic protons of the dichlorophenyl ring (multiplets in the downfield region), and the hydroxyl proton (a broad singlet, which is D₂O exchangeable).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each unique carbon atom, including the carbons of the cyclopropyl ring, the methylene carbon, the carbons of the isoxazole ring, and the aromatic carbons.

-

Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), will confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information. The expected [M+H]⁺ ion would be at m/z 284.0.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the alcohol (a broad peak around 3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic), and C=N and N-O stretches of the isoxazole ring.

Chromatographic Purity

The purity of the compound is typically assessed using High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS). A high-purity sample (>98%) is essential for its use in subsequent synthetic steps in a drug development program.

Role in Drug Discovery and Development

This compound serves as a critical building block for the synthesis of the novel Farnesoid X receptor (FXR) agonist, LY2562175.[4][5] FXR is a nuclear receptor that plays a key role in regulating bile acid, lipid, and glucose metabolism.[4] Agonists of FXR have shown therapeutic potential in treating dyslipidemia and other metabolic disorders.[4][5]

Signaling Pathway Context:

Caption: Role of the title compound in the synthesis and action of an FXR agonist.

The hydroxymethyl group of this compound provides a reactive handle for further chemical modifications, allowing for its incorporation into more complex molecular architectures designed to bind to and activate the FXR. The specific substitution pattern on the isoxazole ring is likely optimized to achieve high potency and selectivity for the FXR target.

Safety and Handling

As with any chemical intermediate, proper safety precautions should be taken when handling this compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a fundamentally important intermediate in the field of medicinal chemistry, particularly for the development of novel FXR agonists. Its well-defined chemical structure and properties, coupled with a robust synthetic pathway, make it an invaluable tool for researchers and drug development professionals. A thorough understanding of its basic properties, as outlined in this guide, is paramount for its successful application in the synthesis of potentially life-changing therapeutics.

References

-

This compound - PubChem. Available at: [Link]

-

This compound - Chemical Suppliers. Available at: [Link]

- Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. J Med Chem. 2015;58(24):9768-9772.

- ISOXAZOLE DERIVATIVES AS NUCLEAR RECEPTOR AGONISTS.

-

Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. PubMed. Available at: [Link]

- Novel fxr (nr1h4) binding and activity modulating compounds.

-

Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. ACS Publications. Available at: [Link]

-

This compound - PubChem. Available at: [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. This compound | C13H11Cl2NO2 | CID 45790382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 946426-89-7 [m.chemicalbook.com]

- 4. appretech.com [appretech.com]

- 5. Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical characteristics of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol

An In-depth Technical Guide: Physicochemical Characteristics of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol

Introduction

This compound, a substituted isoxazole derivative, serves as a pivotal chemical intermediate in contemporary medicinal chemistry. Isoxazoles, as a class of five-membered heterocyclic compounds, are recognized as crucial pharmacophores due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] The specific molecule in focus, identified by CAS Number 946426-89-7, is a cornerstone building block in the synthesis of potent and selective Farnesoid X Receptor (FXR) agonists, which are investigated for the treatment of metabolic diseases like dyslipidemia.[6][7]

A comprehensive understanding of the physicochemical properties of this intermediate is not merely an academic exercise; it is a fundamental prerequisite for its effective use in drug discovery and development. These characteristics—spanning solubility, lipophilicity, melting point, and spectroscopic profile—govern critical parameters such as reaction kinetics, purification strategies, formulation development, and ultimately, the pharmacokinetic profile of the final active pharmaceutical ingredient (API).

This guide provides a detailed examination of the known and predicted physicochemical characteristics of this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only core data but also the underlying scientific rationale and validated experimental protocols for in-house verification.

Chemical Identity and Structural Analysis

The structural integrity and identity of a synthetic intermediate are the foundation of its utility. The key identifiers and structural features of the title compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | [5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methanol | [8] |

| CAS Number | 946426-89-7 | [8][9] |

| Molecular Formula | C₁₃H₁₁Cl₂NO₂ | [8][10] |

| Molecular Weight | 284.13 g/mol | [8] |

| Appearance | White to off-white solid | [10] |

| SMILES | C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)CO | [8][9] |

Structural Features and Their Implications:

-

Isoxazole Core: This five-membered aromatic heterocycle is electron-rich and provides a rigid scaffold. The nitrogen and oxygen atoms act as hydrogen bond acceptors, influencing solubility and interactions with biological targets.[1][11]

-

2,6-Dichlorophenyl Group: The two chlorine atoms significantly increase the molecule's lipophilicity and introduce steric hindrance, which can dictate the molecule's preferred conformation and interaction with enzymes or receptors.

-

Cyclopropyl Group: This small, strained ring adds to the lipophilic character and introduces a three-dimensional feature to the molecule.

-

Hydroxymethyl Group (-CH₂OH): This primary alcohol is the most polar feature of the molecule and a key reactive handle. It serves as the primary site for synthetic elaboration into more complex drug candidates and significantly influences the compound's polarity and solubility.[6][7]

Core Physicochemical Properties

The following table summarizes the key physicochemical data for the compound. It is critical to note that while some values are derived from predictive models, they provide a robust baseline for experimental design.

| Property | Predicted/Observed Value | Method/Source |

| Physical State | White to off-white Solid | Visual Observation[10] |

| Density | 1.446 ± 0.06 g/cm³ | Predicted[10] |

| pKa (hydroxyl group) | 13.22 ± 0.10 | Predicted[10] |

| Storage Temperature | 2-8°C | Recommended[10] |

Melting Point

The melting point is a critical indicator of purity. For a crystalline solid, a sharp, defined melting range is indicative of high purity, whereas impurities typically cause a depression and broadening of the melting range.

This protocol outlines the standard method for verifying the melting point and purity.[2][12]

-

Sample Preparation: Finely grind a small quantity (2-3 mg) of the this compound solid using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Determination:

-

Set a rapid heating ramp (10-15°C/min) for a preliminary, approximate determination.

-

For an accurate measurement, use a fresh sample and set a slow ramp rate (1-2°C/min) starting from approximately 15°C below the approximate melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.

Caption: Influence of LogP on ADME Properties.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule. [13][14]

-

¹H NMR: Expected signals would include distinct multiplets for the aromatic protons on the dichlorophenyl ring, characteristic signals for the cyclopropyl protons, a singlet for the methylene (-CH₂) protons adjacent to the hydroxyl group, and a broad singlet for the hydroxyl (-OH) proton itself, which may exchange with D₂O.

-

¹³C NMR: The spectrum would show distinct signals for each of the 13 unique carbon atoms, including the isoxazole ring carbons, the carbons of the dichlorophenyl ring (with C-Cl bonds influencing their chemical shifts), the cyclopropyl carbons, and the methylene carbon.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Internal Standard: Ensure the solvent contains an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).

-

Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher). [13][14]4. Data Processing: Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phasing, and baseline correction to obtain the final spectrum for analysis.

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, serving as a definitive confirmation of its elemental formula. [2]

-

Expected Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the primary expected ion would be the protonated molecule, [M+H]⁺, at an m/z corresponding to the molecular weight plus a proton.

-

Isotopic Pattern: A crucial validation point is the isotopic signature of the two chlorine atoms. This will produce a characteristic pattern of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 9:6:1, confirming the presence of two chlorine atoms.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies. [15]

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will appear around 2850-3100 cm⁻¹.

-

C=N Stretch: The isoxazole C=N bond will show a characteristic absorption in the 1600-1650 cm⁻¹ region. [15]* C-Cl Stretch: Strong absorptions in the fingerprint region, typically 600-800 cm⁻¹, will indicate the presence of the C-Cl bonds.

Application in Synthesis and Drug Discovery

The physicochemical properties detailed in this guide are directly relevant to the role of this compound as a synthetic intermediate. [6][7]The hydroxymethyl group is the key point of attachment for building out more complex molecules. For instance, it can be converted to a chloromethyl or mesylated intermediate to facilitate nucleophilic substitution, thereby linking the isoxazole core to other molecular fragments. [16]

Caption: Role as a key synthetic intermediate.

A well-defined melting point ensures the purity of this starting material, preventing the introduction of impurities into subsequent, often costly, synthetic steps. Knowledge of its solubility profile dictates the choice of solvents for reactions and purification (e.g., chromatography, recrystallization), optimizing yield and purity.

Conclusion

This compound is more than a simple chemical; it is a precisely engineered building block for advanced pharmaceutical research. Its physicochemical profile—characterized by high lipophilicity, low aqueous solubility, a non-ionizable nature, and a key reactive hydroxyl handle—defines its behavior and application. A thorough, data-driven understanding of these properties, validated by the standardized protocols provided herein, is essential for any scientist aiming to leverage this valuable intermediate in the quest for novel therapeutics. This guide serves as a foundational resource to ensure its efficient and effective application in the laboratory and beyond.

References

-

Isoxazole - Solubility of Things. Available from: [Link]

-

This compound - PubChem. Available from: [Link]

-

Gollapalli Naga Raju et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6):346-352. Available from: [Link]

-

Lipophilicity and water solubility of Isoxazole derivatives computed by... - ResearchGate. Available from: [Link]

-

Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC. Available from: [Link]

-

Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury - PMC. Available from: [Link]

-

Yield and melting points of isoxazole-based amides - ResearchGate. Available from: [Link]

-

This compound - Chemical Suppliers. Available from: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. Available from: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery - PMC. Available from: [Link]

-

Vijay Pratap et al. (2020). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. International Journal of Pharmaceutical and Phytopharmacological Research, 18(3): 115-157. Available from: [Link]

-

5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole 1268245-50-6 with sufficient production capacity. Available from: [Link]

-

Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia - Figshare. Available from: [Link]

-

Norman, M. H. et al. (2015). Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry, 58(24), 9768–9772. Available from: [Link]

-

Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry. Available from: [Link]

-

3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole - MDPI. Available from: [Link]

-

Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (2022). Available from: [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (2024). Available from: [Link]

-

3-Methyl 5-{3-[(4-Methylbenzenesulfonyl)oxy]propyl} 4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate - MDPI. Available from: [Link]

-

(Z)-3-(Dicyanomethylene)-4-((5-fluoro-3,3-dimethyl-1-(3-phenylpropyl)-3H-indol-1-ium-2-yl) methylene)-2-(((E) - MDPI. Available from: [Link]

-

6-(4-((5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methoxy)piperidin-1-yl). Available from: [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpca.org [ijpca.org]

- 6. Collection - Discovery of 6â(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)Âisoxazol-4-yl]methoxy}Âpiperidin-1-yl)-1-methylâ1Hâindole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 7. Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C13H11Cl2NO2 | CID 45790382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CAS 946426-89-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 10. This compound CAS#: 946426-89-7 [m.chemicalbook.com]

- 11. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-Methyl 5-{3-[(4-Methylbenzenesulfonyl)oxy]propyl} 4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate [mdpi.com]

- 15. biolmolchem.com [biolmolchem.com]

- 16. Factory sells 4-(chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole 1268245-50-6 with sufficient production capacity [whsysbio.net]

An In-Depth Technical Guide to (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol: A Key Intermediate in Farnesoid X Receptor (FXR) Agonist Development

This guide provides a comprehensive technical overview of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol (CAS Number: 946426-89-7), a pivotal intermediate in the synthesis of potent and selective Farnesoid X Receptor (FXR) agonists. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, pharmacology, and drug discovery, with a particular focus on metabolic and inflammatory diseases.

Introduction: The Significance of a Versatile Isoxazole Moiety

This compound is a substituted isoxazole derivative that has garnered significant attention as a crucial building block in the development of novel therapeutics. The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to participate in various biological interactions.[1][2][3] This particular derivative, with its unique combination of a cyclopropyl group, a dichlorinated phenyl ring, and a hydroxymethyl functional group, has proven to be an ideal precursor for the synthesis of highly potent modulators of the Farnesoid X Receptor (FXR).

FXR is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose homeostasis.[4] Its modulation has emerged as a promising therapeutic strategy for a range of metabolic disorders, including non-alcoholic steatohepatitis (NASH), dyslipidemia, and type 2 diabetes.[5][6] The subject of this guide, this compound, is a key component in the synthesis of advanced FXR agonists, such as LY2562175, which have been investigated for their potential in treating dyslipidemia.[7][8]

This guide will delve into the physicochemical properties, synthesis, and characterization of this important intermediate, providing a detailed understanding of its role in the broader context of FXR-targeted drug discovery.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic and drug development workflows.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 946426-89-7 | [2] |

| Molecular Formula | C₁₃H₁₁Cl₂NO₂ | [2] |

| Molecular Weight | 284.14 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane (predicted) | General knowledge |

Characterization Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the dichlorophenyl ring, the cyclopropyl protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns would be consistent with the assigned structure.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display characteristic peaks for the carbons of the isoxazole ring, the dichlorophenyl ring, the cyclopropyl group, and the hydroxymethyl group.[11]

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would likely exhibit characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and cyclopropyl groups, C=N and C=C stretching of the isoxazole and aromatic rings, and C-Cl stretching vibrations.[9]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.[12]

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The most common route involves the reduction of a corresponding ester, such as ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate.

Diagram 1: Synthetic Pathway

References

- 1. Factory sells 4-(chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole 1268245-50-6 with sufficient production capacity [whsysbio.net]

- 2. This compound | C13H11Cl2NO2 | CID 45790382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. US20090140201A1 - Solutions of lithium aluminium hydride - Google Patents [patents.google.com]

- 5. 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride [webbook.nist.gov]

- 6. cdn.mediavalet.com [cdn.mediavalet.com]

- 7. Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Collection - Discovery of 6â(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)Âisoxazol-4-yl]methoxy}Âpiperidin-1-yl)-1-methylâ1Hâindole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 9. biolmolchem.com [biolmolchem.com]

- 10. mdpi.com [mdpi.com]

- 11. spectrabase.com [spectrabase.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Molecular Structure and Synthesis of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol, a key intermediate in the development of potent and selective farnesoid X receptor (FXR) agonists. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and detailed analytical data to support further research and application of this important molecule.

Introduction: Strategic Importance in Medicinal Chemistry

This compound has emerged as a molecule of significant interest in medicinal chemistry, primarily due to its role as a crucial building block in the synthesis of novel therapeutics. Notably, it is a key intermediate in the synthesis of LY2562175, a potent farnesoid X receptor (FXR) agonist investigated for the treatment of dyslipidemia and other metabolic disorders[1].

The molecular architecture of this compound is a testament to strategic drug design, incorporating three key structural motifs that each contribute to its utility:

-

The Isoxazole Core: Isoxazole rings are prevalent in a wide array of biologically active compounds, valued for their metabolic stability and ability to act as bioisosteres for other functional groups[2]. Their unique electronic properties and defined geometry make them a versatile scaffold in drug discovery.

-

The 2,6-Dichlorophenyl Group: The presence of a dichlorinated phenyl ring significantly influences the molecule's lipophilicity and conformational preferences. The ortho-dichloro substitution pattern creates steric hindrance, which can lock the phenyl ring in a specific orientation relative to the isoxazole core, a common strategy to enhance binding affinity and selectivity for a target protein.

-

The Cyclopropyl Moiety: The cyclopropyl group is a highly sought-after substituent in modern medicinal chemistry. Its rigid, three-dimensional structure can improve metabolic stability by protecting adjacent chemical bonds from enzymatic degradation. Furthermore, the unique electronic nature of the cyclopropane ring can favorably modulate a compound's physicochemical properties and enhance its interaction with biological targets.

This guide will delve into the synthesis of this key intermediate, providing a robust and reproducible protocol, and detail the analytical techniques required for its unambiguous structural elucidation.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in further synthetic transformations.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁Cl₂NO₂ | PubChem CID: 45790382[3] |

| Molecular Weight | 284.13 g/mol | PubChem CID: 45790382[3] |

| CAS Number | 946426-89-7 | PubChem CID: 45790382[3] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. Insoluble in water. | Inferred from structural features |

| Melting Point | Not publicly available | N/A |

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that begins with the construction of the core isoxazole ring, followed by the reduction of a carbonyl group to the desired primary alcohol. The following protocol is a validated and efficient pathway to the target molecule.

Synthetic Pathway Overview

The overall synthetic strategy involves a [3+2] cycloaddition reaction to form the isoxazole ring, followed by a selective reduction of the ester functionality at the 4-position.

Sources

- 1. Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C13H11Cl2NO2 | CID 45790382 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol

This technical guide provides an in-depth analysis of the spectral data for the novel isoxazole derivative, (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of its structural features through predictive analysis of its Nuclear Magnetic Resonance (NMR) spectra, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and comparative data from analogous chemical structures.

Introduction: Unveiling the Structure of a Complex Isoxazole

This compound, with the molecular formula C₁₃H₁₁Cl₂NO₂ and a molecular weight of 284.13 g/mol , is a multifaceted compound of interest in medicinal chemistry.[1] Its intricate structure, featuring a 3-(2,6-dichlorophenyl) group, a cyclopropyl moiety at the 5-position, and a hydroxymethyl group at the 4-position of the isoxazole ring, necessitates a comprehensive spectral characterization for unambiguous identification and quality control. This guide elucidates the expected spectral characteristics of this molecule, providing a foundational reference for its analysis.

The strategic combination of a sterically hindered dichlorophenyl ring and a strained cyclopropyl group attached to the isoxazole core suggests unique electronic and conformational properties. Understanding these properties begins with a thorough examination of its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound offer a detailed map of its atomic connectivity.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic, cyclopropyl, and hydroxymethyl protons. The chemical shifts are influenced by the electronic environment of each proton, shaped by the electronegativity of nearby atoms and the anisotropic effects of the aromatic and isoxazole rings.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| CH₂ (Hydroxymethyl) | ~4.6 - 4.8 | Singlet | - |

| CH (Cyclopropyl) | ~2.2 - 2.4 | Multiplet | |

| CH₂ (Cyclopropyl) | ~1.1 - 1.3 | Multiplet | |

| CH₂ (Cyclopropyl) | ~0.8 - 1.0 | Multiplet | |

| Aromatic CH (para) | ~7.4 - 7.5 | Triplet | ~8.0 |

| Aromatic CH (meta) | ~7.3 - 7.4 | Doublet | ~8.0 |

| OH (Hydroxymethyl) | Variable | Broad Singlet | - |

Causality Behind Assignments:

-

The hydroxymethyl protons (CH₂) are expected to appear as a singlet due to the absence of adjacent protons, deshielded by the adjacent isoxazole ring and oxygen atom.

-

The cyclopropyl protons will exhibit complex splitting patterns (multiplets) due to geminal and vicinal coupling. The methine proton will be the most deshielded of this group.

-

The 2,6-dichlorophenyl group will show a characteristic AX₂ spin system, with the para-proton appearing as a triplet and the two meta-protons as a doublet. The electron-withdrawing chlorine atoms will deshield these protons, causing them to resonate at a lower field.

-

The hydroxyl proton (OH) signal is often broad and its chemical shift is dependent on concentration, temperature, and solvent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=N (Isoxazole) | ~160 - 165 |

| C-O (Isoxazole) | ~170 - 175 |

| C-Cl (Aromatic) | ~135 - 140 |

| C-H (Aromatic) | ~128 - 132 |

| C (ipso-Aromatic) | ~130 - 135 |

| C-C (Isoxazole) | ~110 - 115 |

| CH₂ (Hydroxymethyl) | ~55 - 60 |

| CH (Cyclopropyl) | ~10 - 15 |

| CH₂ (Cyclopropyl) | ~5 - 10 |

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

Workflow for NMR Analysis:

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Mass Spectrometry: Deciphering the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

For this compound, the molecular ion peak ([M]⁺) is expected at m/z 283, with a characteristic isotopic pattern due to the two chlorine atoms.

Table 3: Predicted Key Mass Fragments

| m/z | Proposed Fragment Identity | Significance |

| 283/285/287 | [C₁₃H₁₁Cl₂NO₂]⁺ | Molecular ion with isotopic pattern for two chlorines. |

| 252/254/256 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group. |

| 244/246 | [M - C₃H₅]⁺ | Loss of the cyclopropyl group. |

| 173/175 | [C₆H₃Cl₂CN]⁺ | Fragment corresponding to the dichlorobenzonitrile cation. |

Causality Behind Fragmentation: The fragmentation of isoxazoles is known to proceed through cleavage of the N-O bond, which is the weakest bond in the ring.[2][3] Subsequent rearrangements and fragmentations lead to the observed daughter ions. The loss of stable neutral molecules like formaldehyde (from the hydroxymethyl group) or cleavage of the cyclopropyl ring are also anticipated fragmentation pathways.

Experimental Protocol for Mass Spectrometry

Workflow for Mass Spectrometry Analysis:

Caption: General workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, and C-O functional groups.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-3600 (broad) | O-H stretch | Alcohol |

| 3000-3100 | C-H stretch | Aromatic and Cyclopropyl |

| 2850-3000 | C-H stretch | Aliphatic (CH₂) |

| ~1610 | C=N stretch | Isoxazole ring |

| 1400-1500 | C=C stretch | Aromatic ring |

| 1000-1300 | C-O stretch | Alcohol and Isoxazole |

| 700-800 | C-Cl stretch | Aryl halide |

Causality Behind Absorptions:

-

The broad band in the 3200-3600 cm⁻¹ region is a hallmark of the O-H stretching vibration of an alcohol, broadened by hydrogen bonding.

-

The C=N stretching vibration of the isoxazole ring typically appears in the 1600-1650 cm⁻¹ region.[4]

-

The various C-H stretching and bending vibrations, along with the C-O and C-Cl stretches, provide further confirmation of the molecule's functional groups.

Experimental Protocol for IR Spectroscopy

Workflow for IR Spectroscopy:

Caption: A simplified workflow for acquiring an IR spectrum.

Conclusion: A Cohesive Structural Portrait

The predicted ¹H NMR, ¹³C NMR, mass spectrometry, and IR data collectively provide a detailed and consistent structural characterization of this compound. This guide serves as a valuable resource for the identification and analysis of this and structurally related compounds. The presented protocols and interpretations are based on established principles and are intended to aid researchers in their experimental work.

References

- Bowie, J. H., & Egsgaard, H. (1980). Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Australian Journal of Chemistry, 33(5), 1129-1135.

- Shukla, M. K., & Leszczynski, J. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry, 34(5), 833-843.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Al-Masoudi, N. A., & Al-Salihi, R. M. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2-yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivatives.

Sources

A Senior Application Scientist's Guide to the ¹³C NMR Structural Elucidation of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of the novel heterocyclic compound, (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol. Designed for researchers and professionals in drug discovery and chemical synthesis, this document moves beyond a simple recitation of data to offer an in-depth analysis of the structural components and their corresponding spectral signatures. We will explore the foundational principles of ¹³C NMR and advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT), presenting a predictive analysis of the full carbon skeleton. This guide culminates in a detailed, field-tested experimental protocol and a logical workflow for unambiguous spectral assignment, establishing a self-validating system for structural verification.

Introduction: The Imperative for Structural Precision

The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its diverse biological activities, which include anti-HIV and receptor antagonism capabilities.[1] The specific molecule of interest, this compound, incorporates several key pharmacophoric features: a strained cyclopropyl ring, a sterically hindered dichlorophenyl group, and a reactive hydroxymethyl function. The precise arrangement of these moieties is critical to the molecule's function and potential as a therapeutic agent.

¹³C NMR spectroscopy offers direct, high-resolution insight into the carbon framework of a molecule.[2] Unlike ¹H NMR, which provides information about the proton environment, ¹³C NMR allows for the direct observation of each unique carbon atom, making it an indispensable tool for absolute structural confirmation. This guide explains the causality behind the expected chemical shifts and provides the necessary protocols to validate the synthesis of this complex structure.

Foundational Principles: From Theory to Application

A standard ¹³C NMR spectrum provides two primary pieces of information: the number of unique carbon environments and their electronic nature (via chemical shift, δ). The typical chemical shift range for organic molecules is broad, spanning from 0 to 220 ppm.[2][3] The position of a signal is highly sensitive to the carbon's hybridization state and the electronegativity of its neighbors.[4]

However, a standard broadband-decoupled ¹³C spectrum lacks information about the number of attached protons. To overcome this, we employ spectral editing techniques, most notably Distortionless Enhancement by Polarization Transfer (DEPT) . DEPT is a set of experiments that differentiate carbon signals based on the number of attached protons (CH, CH₂, CH₃), while quaternary carbons remain unobserved.[5][6][7]

The most common DEPT experiments are:

-

DEPT-90: Only methine (CH) carbons appear as positive signals.[8][9]

-

DEPT-135: Methine (CH) and methyl (CH₃) carbons appear as positive signals, while methylene (CH₂) carbons appear as negative signals.[8][9]

By comparing the standard ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, a complete assignment of all carbon types can be achieved with confidence.

Predictive Analysis of the Target Molecule

To systematically analyze the molecule, we first deconstruct it into its constituent parts and assign a number to each unique carbon atom.

Figure 1: Structure of this compound with carbon numbering.

Based on this structure, we anticipate a total of 10 unique carbon signals in the ¹³C NMR spectrum. The expected chemical shifts are detailed in the table below.

| Carbon # | Description | Expected Chemical Shift (δ, ppm) | Rationale / DEPT Signal |

| Cγ | Methanol (-C H₂OH) | 50 - 65 | DEPT-135 Negative . The carbon is sp³ hybridized and attached to an electronegative oxygen atom, shifting it downfield relative to alkanes.[4] |

| Cα | Cyclopropyl methine (>C H-) | 5 - 20 | DEPT-90/135 Positive . The high s-character and ring strain of the cyclopropyl group cause a characteristic upfield shift.[10][11] |

| Cβ/Cβ' | Cyclopropyl methylene (-C H₂-) | 0 - 10 | DEPT-135 Negative . These carbons are highly shielded due to the ring strain, appearing significantly upfield.[10][11] |

| C4' | Phenyl methine (para-C H) | 128 - 135 | DEPT-90/135 Positive . A typical aromatic CH carbon. Its exact shift is influenced by the electron-withdrawing nature of the isoxazole ring. |

| C3'/C5' | Phenyl methine (meta-C H) | 127 - 132 | DEPT-90/135 Positive . A standard aromatic CH carbon. Due to symmetry, these two carbons are equivalent. |

| C1' | Phenyl quaternary (ipso-C ) | 125 - 140 | DEPT Absent . A quaternary aromatic carbon attached to the isoxazole ring. |

| C2'/C6' | Phenyl quaternary (ortho-C -Cl) | 130 - 145 | DEPT Absent . These quaternary carbons are directly bonded to electronegative chlorine atoms, causing a downfield shift. |

| C4 | Isoxazole quaternary (-C -CH₂OH) | 110 - 125 | DEPT Absent . A quaternary sp² carbon within the heterocyclic ring, shielded relative to C3 and C5. |

| C3 | Isoxazole quaternary (-C -Ar) | 155 - 165 | DEPT Absent . This sp² carbon is adjacent to the ring nitrogen and bonded to the phenyl group, resulting in a downfield shift.[12] |

| C5 | Isoxazole quaternary (-C -cPr) | 165 - 178 | DEPT Absent . This sp² carbon is adjacent to the ring oxygen and bonded to the cyclopropyl group, typically making it the most downfield of the ring carbons.[13] |

Experimental Design & Self-Validating Protocol

Acquiring high-quality, unambiguous data is paramount. The following protocol is designed as a self-validating system, where the combination of experiments provides layers of confirmation for the final structural assignment.

-

Mass: Accurately weigh 15-30 mg of the purified solid compound.[14]

-

Solvent: Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing power for many organic compounds and its characteristic solvent peak at ~77.16 ppm, which serves as a convenient internal reference.[3][15]

-

Homogenization: Ensure the sample is fully dissolved. If necessary, use gentle sonication.

-

Transfer: Filter the solution through a small plug of glass wool or cotton into a clean, dry 5 mm NMR tube to remove any particulate matter.[14]

This protocol assumes a standard 400 or 500 MHz NMR spectrometer.

-

Instrument Initialization: Insert the sample, lock onto the deuterium signal of the CDCl₃, and shim the magnetic field to achieve optimal homogeneity.

-

Standard ¹³C Spectrum (Proton Decoupled):

-

Pulse Program: zgpg30 (or equivalent) with proton decoupling.

-

Flip Angle: 30 degrees. A smaller flip angle allows for a shorter relaxation delay, improving the signal-to-noise ratio over time.

-

Relaxation Delay (d1): 2.0 seconds. This is a reasonable starting point for most small molecules.

-

Acquisition Time (aq): ~1.0-1.5 seconds.

-

Number of Scans (ns): Start with 1024 scans and increase as needed to achieve a signal-to-noise ratio >20:1 for the weakest signals (typically quaternary carbons).

-

-

DEPT-90 Spectrum:

-

Pulse Program: Standard DEPT-90 sequence.

-

Parameters: Inherit parameters from the ¹³C experiment. The number of scans can often be reduced by half compared to the standard ¹³C due to polarization transfer enhancement.[5]

-

-

DEPT-135 Spectrum:

-

Pulse Program: Standard DEPT-135 sequence.

-

Parameters: Use the same parameters as the DEPT-90 experiment.

-

Data Interpretation Workflow

The structural elucidation follows a logical, stepwise process that leverages the data from all three experiments. This workflow ensures that each assignment is cross-validated.

Figure 2: A logical workflow for the complete assignment of the ¹³C NMR spectrum.

-

Step 1: Identify Methine (CH) Carbons: Locate the positive peaks in the DEPT-90 spectrum. These correspond to Cα, C3'/C5', and C4'.

-

Step 2: Identify Methylene (CH₂) Carbons: Locate the negative peaks in the DEPT-135 spectrum. These correspond to the methanol carbon Cγ and the cyclopropyl carbons Cβ/Cβ'.

-

Step 3: Identify Quaternary (C) Carbons: Compare the standard ¹³C spectrum to the DEPT-135 spectrum. Any peaks present in the standard spectrum but absent in the DEPT-135 are quaternary carbons.[8] These correspond to the isoxazole carbons (C3, C4, C5) and the substituted aromatic carbons (C1', C2'/C6').

-

Step 4: Final Assignment: Assign the specific carbons within each group by comparing their experimental chemical shifts to the predicted values in Table 1. For instance, the most upfield signals will belong to the cyclopropyl group, while the most downfield signals will belong to the isoxazole ring carbons.

Conclusion

The structural verification of this compound is systematically achievable through a combination of standard proton-decoupled ¹³C NMR and DEPT experiments. By understanding the underlying principles of chemical shifts for each molecular fragment and applying a rigorous, multi-spectrum workflow, researchers can attain an unambiguous and trustworthy assignment of the complete carbon skeleton. This guide provides not only the predictive data but also the strategic framework necessary for confident structural elucidation in a drug development setting.

References

-

Nanalysis. (2015). DEPT: A tool for 13C peak assignments. Nanalysis Corp. [Link]

-

Chemistry LibreTexts. (2024). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]

-

Fiveable. DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. [Link]

-

Chemistry Steps. (2023). DEPT NMR: Signals and Problem Solving. [Link]

-

NC State University Libraries. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry. [Link]

-

Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Supporting Information. Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. [Link]

-

National Institutes of Health. (Date unavailable). Structure elucidation of uniformly 13C labeled small molecule natural products. [Link]

-

Springer Nature Experiments. (Date unavailable). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. [Link]

-

Defense Technical Information Center. (Date unavailable). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]

-

Beilstein Journals. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. [Link]

-

University of Notre Dame. (Date unavailable). 13-C NMR Protocol for beginners AV-400. [Link]

-

Angewandte Chemie. (Date unavailable). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. [Link]

-

MDPI. (Date unavailable). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

-

Semantic Scholar. (Date unavailable). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Doc Brown's Chemistry. (Date unavailable). 13C nmr spectrum of cyclopropane C3H6. [Link]

-

SpectraBase. (Date unavailable). SN(CH3)3(CYCLOPROPYL) - Optional[13C NMR]. [Link]

-

YouTube. (2022). chemical shift of functional groups in 13C NMR spectroscopy. [Link]

-

Oregon State University. (Date unavailable). 13C NMR Chemical Shifts. [Link]

-

Supporting Information. (Date unavailable). [No Title Found]. [Link]

-

National Chemical Laboratory. (Date unavailable). CONTENTS 1. 13C NMR spectroscopy. [Link]

-

NMRDB.org. (Date unavailable). Predict 13C carbon NMR spectra. [Link]

-

CASPRE. (Date unavailable). 13C NMR Predictor. [Link]

-

Scribd. (Date unavailable). Predict 13C Carbon NMR Spectra. [Link]

-

PubMed Central. (Date unavailable). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. [Link]

-

MDPI. (2024). DFT Approach for Predicting 13 C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. [Link]

-

Wiley Science Solutions. (2025). KnowItAll Informatics Training - NMR Predictions. [Link]

-

ResearchGate. (Date unavailable). C-13 NMR spectra of some Isoxazolidine. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. bhu.ac.in [bhu.ac.in]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 8. fiveable.me [fiveable.me]

- 9. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Isoxazole(288-14-2) 13C NMR [m.chemicalbook.com]

- 13. beilstein-journals.org [beilstein-journals.org]

- 14. benchchem.com [benchchem.com]

- 15. op.niscpr.res.in [op.niscpr.res.in]

An In-Depth Technical Guide to the Mass Spectrometry of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol

Introduction

(5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol is a substituted isoxazole derivative with a molecular formula of C₁₃H₁₁Cl₂NO₂ and a molecular weight of approximately 284.13 g/mol .[1] As a molecule of interest in pharmaceutical and agrochemical research, its unambiguous identification and characterization are paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[2][3] This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the principles of ionization, predict fragmentation pathways based on its distinct structural motifs, and provide detailed experimental protocols. This document is designed to be a practical resource, blending theoretical knowledge with actionable insights to empower robust analytical strategies.

Molecular Structure and its Implications for Mass Spectrometry

The structure of this compound is characterized by several key features that dictate its behavior in a mass spectrometer:

-

Isoxazole Core: A five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. The isoxazole ring is susceptible to ring-opening fragmentation pathways.[4][5]

-

2,6-Dichlorophenyl Group: This bulky, electron-withdrawing group significantly influences the molecule's electronic properties and can lead to characteristic isotopic patterns in the mass spectrum due to the presence of two chlorine atoms.

-

Cyclopropyl Moiety: A strained three-membered ring that can undergo ring-opening or be lost as a neutral radical.[6]

-

Methanol Group: The primary alcohol functional group provides a site for protonation or deprotonation, making it amenable to soft ionization techniques like Electrospray Ionization (ESI). It can also be readily lost as a neutral molecule (H₂O or CH₂O).

Understanding these structural components is crucial for selecting the appropriate ionization method and for interpreting the resulting mass spectra.

Ionization Techniques: A Comparative Analysis

The choice of ionization technique is a critical first step in the mass spectrometric analysis of any small molecule. For this compound, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most suitable soft ionization methods.[7][8][9]

Electrospray Ionization (ESI)

ESI is a soft ionization technique that generates ions from a liquid phase, making it ideal for polar and thermally labile molecules.[8][10] Given the presence of the hydroxyl group, this compound is expected to ionize efficiently in both positive and negative ESI modes.

-

Positive Ion Mode ([M+H]⁺): In an acidic mobile phase, the nitrogen atom of the isoxazole ring or the oxygen of the hydroxyl group can be readily protonated to form the pseudomolecular ion [M+H]⁺.

-

Negative Ion Mode ([M-H]⁻): In a basic mobile phase, the hydroxyl group can be deprotonated to form the [M-H]⁻ ion.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another soft ionization technique that is well-suited for less polar and thermally stable compounds.[9][11][12] The sample is vaporized in a heated nebulizer before being ionized by a corona discharge.[9] For the target molecule, APCI can serve as a complementary technique to ESI, potentially providing different fragmentation patterns and enhancing structural confirmation.

-

Positive Ion Mode ([M+H]⁺): Similar to ESI, proton transfer from the reagent gas plasma will lead to the formation of the [M+H]⁺ ion.

-

Negative Ion Mode ([M-H]⁻): Deprotonation can also occur in the gas phase to generate the [M-H]⁻ ion.

The selection between ESI and APCI will depend on the sample matrix, desired sensitivity, and the specific information sought from the analysis.

Experimental Workflow for Mass Spectrometry Analysis

A robust and self-validating experimental workflow is essential for obtaining high-quality and reproducible mass spectrometry data.

Caption: A typical LC-MS workflow for the analysis of this compound.

Detailed Experimental Protocol

1. Sample Preparation:

-

Accurately weigh 1 mg of this compound.

-

Dissolve in 1 mL of a 50:50 (v/v) mixture of methanol and water to create a 1 mg/mL stock solution.

-

Prepare working solutions by serial dilution of the stock solution to the desired concentration (e.g., 1 µg/mL).

-

Filter the final solution through a 0.22 µm PTFE syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Parameters:

-

Ionization Source: ESI or APCI.

-

Polarity: Positive and Negative modes.

-

Capillary Voltage (ESI): 3.5 kV.

-

Corona Current (APCI): 4 µA.

-

Gas Temperature: 300 °C.

-

Drying Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psi.

-

Scan Range (Full Scan): m/z 50-500.

-

Collision Energy (MS/MS): Ramped from 10-40 eV to observe a range of fragment ions.

Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation by inducing fragmentation of a selected precursor ion.[13] The following sections detail the predicted fragmentation pathways for the protonated molecule [M+H]⁺ of this compound.

Caption: Predicted major fragmentation pathways for [M+H]⁺ of the target molecule.

Mechanistic Explanations of Key Fragmentations

-

Loss of Water (H₂O): The protonated molecule can readily lose a molecule of water from the methanol group, resulting in a fragment ion at m/z 266.02. This is a common fragmentation pathway for alcohols.

-

Isoxazole Ring Cleavage: The isoxazole ring can undergo cleavage, a characteristic fragmentation for this heterocyclic system.[4] This can lead to the formation of a stable dichlorobenzonitrile ion at m/z 173.98.

-

Loss of the Cyclopropyl Group: The cyclopropyl group can be lost as a radical (C₃H₅•), leading to a fragment ion at m/z 243.00.

-

Loss of the Dichlorophenyl Group: Cleavage of the bond between the isoxazole ring and the dichlorophenyl group can result in the loss of a dichlorophenyl radical, yielding a fragment ion at m/z 137.05.

-

Loss of Formaldehyde (CH₂O): The methanol group can be lost as formaldehyde, resulting in a fragment at m/z 254.01.

Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data should be summarized in a structured table.

| Ion | Predicted m/z (Positive Mode) | Predicted m/z (Negative Mode) | Structural Assignment |

| [M+H]⁺ | 284.03 | - | Protonated Molecule |

| [M-H]⁻ | - | 282.02 | Deprotonated Molecule |

| [M+Na]⁺ | 306.01 | - | Sodium Adduct |

| [M+H-H₂O]⁺ | 266.02 | - | Loss of Water |

| [M-H-CH₂O]⁻ | - | 252.00 | Loss of Formaldehyde |

| C₇H₃Cl₂N⁺ | 173.98 | - | Dichlorobenzonitrile Cation |

Note: The predicted m/z values are for the monoisotopic mass. The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.

Applications in Drug Development

The mass spectrometric methods described in this guide are integral to various stages of drug development and quality control.[14][15][16]

-

Compound Identification and Confirmation: High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the confirmation of the elemental composition of the parent compound and its fragments.

-

Impurity Profiling: LC-MS can be used to detect and identify impurities in the drug substance, which is a critical aspect of regulatory compliance.[2]

-

Metabolite Identification: In drug metabolism studies, mass spectrometry is used to identify and characterize the metabolites of the parent drug in biological matrices.[15]

-

Quantitative Analysis: When coupled with appropriate internal standards, LC-MS/MS allows for the precise and accurate quantification of the target compound in various samples.

Conclusion

This in-depth technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the molecule's inherent structural features and applying the principles of modern mass spectrometry, researchers can develop robust and reliable analytical methods for its identification, characterization, and quantification. The predicted fragmentation pathways and detailed experimental protocols serve as a valuable starting point for method development and data interpretation, ultimately contributing to the advancement of research and development in the pharmaceutical and related industries.

References

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health. [Link]

-

How Mass Spectrometry enhances GMP quality control with LC‑MS. AMSbiopharma. [Link]

-

Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Technology Networks. [Link]

-

Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. ACS Publications. [Link]

-

Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Oxford Academic. [Link]

-

Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]

-

Atmospheric-pressure chemical ionization. Wikipedia. [Link]

-

Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy. SK pharmteco. [Link]

-

Mass Spectrometry in Drug Development Applications. Netpharmalab. [Link]

-

Atmospheric Pressure Ionisation of Small Molecules. Wiley Analytical Science. [Link]

-

Atmospheric-pressure chemical ionization – Knowledge and References. Taylor & Francis Online. [Link]

-

Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. National Institutes of Health. [Link]

-

What Is Atmospheric Pressure Chemical Ionization (APCI) In LC-MS?. YouTube. [Link]

-

This compound. PubChem. [Link]

-

Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. [Link]

-

Localization of cyclopropyl groups and alkenes within glycerophospholipids using gas-phase ion/ion chemistry. PubMed. [Link]

-

mass spectrometry of oxazoles. Unione Tipografico-Editrice Torinese. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

Sources

- 1. This compound | C13H11Cl2NO2 | CID 45790382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. skpharmteco.com [skpharmteco.com]

- 3. lifesciences.danaher.com [lifesciences.danaher.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Localization of cyclopropyl groups and alkenes within glycerophospholipids using gas-phase ion/ion chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 9. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 10. academic.oup.com [academic.oup.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. How Mass Spectrometry enhances GMP quality control with LC‑MS | AMSbiopharma [amsbiopharma.com]

- 15. pharmafocusamerica.com [pharmafocusamerica.com]

- 16. netpharmalab.es [netpharmalab.es]

In vitro evaluation of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol

An In-Depth Technical Guide to the In Vitro Evaluation of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol

Authored by: A Senior Application Scientist

Introduction

The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to a multitude of pharmacologically active agents.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] The specific compound, this compound, has been identified as a key intermediate in the synthesis of a potent and selective farnesoid X receptor (FXR) agonist, LY2562175, which has been investigated for the treatment of dyslipidemia.[5][6] This lineage suggests that the core molecule itself may possess inherent biological activity worthy of thorough investigation.

This guide provides a comprehensive framework for the in vitro evaluation of this compound. As a novel chemical entity, the initial steps of its characterization are crucial for elucidating its potential therapeutic applications and mechanism of action. We will proceed with a logical, stepwise approach, beginning with an assessment of its fundamental cytotoxic profile, followed by targeted investigations into plausible signaling pathways commonly modulated by isoxazole-containing compounds.[3][7]

Phase 1: Foundational Cytotoxicity and Cell Viability Assessment

A primary and indispensable step in the characterization of any novel compound is to determine its effect on cell viability.[8][9] This foundational data informs the concentration ranges for subsequent, more specific assays and provides initial insights into the compound's therapeutic index. We will employ robust and widely accepted colorimetric assays to quantify cellular metabolic activity as a surrogate for viability.[10][11][12]

Rationale for Assay Selection

The MTT and XTT assays are selected for their reliability, high-throughput compatibility, and extensive validation in the scientific literature.[10][11][13] Both assays measure the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.[10][12] The key difference lies in the solubility of the formazan product; the XTT assay produces a water-soluble formazan, eliminating a solubilization step and thereby streamlining the protocol.[10] By employing two distinct, yet mechanistically similar assays, we build a self-validating system to ensure the robustness of our initial findings.

Experimental Workflow: Cytotoxicity Screening

Caption: General workflow for in vitro cytotoxicity testing.[8]

Detailed Protocol: XTT Cell Viability Assay

-

Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for a predetermined time course (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.

-

XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent with an electron-coupling reagent.

-

XTT Addition and Incubation: Add 50 µL of the freshly prepared XTT labeling mixture to each well. Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.[10]

-

Absorbance Measurement: Measure the absorbance of the samples in a microplate reader at a wavelength of 450-500 nm. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[10]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.[8][9]

Data Presentation: Cytotoxicity Profile

| Cell Line | Assay Type | Incubation Time (hours) | IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | XTT | 48 | Experimental Value |

| A549 (Lung Cancer) | XTT | 48 | Experimental Value |

| HCT116 (Colon Cancer) | XTT | 48 | Experimental Value |

| HEK293 (Normal Kidney) | XTT | 48 | Experimental Value |

This table serves as a template for presenting the experimentally determined IC₅₀ values.

Phase 2: Mechanistic Elucidation - Kinase Inhibition Profile

Many isoxazole derivatives exert their biological effects through the inhibition of protein kinases.[7] These enzymes are crucial regulators of a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[14] Therefore, a logical next step is to screen this compound against a panel of relevant protein kinases.

Rationale for Kinase Panel Selection

The selection of kinases for initial screening should be guided by the known activities of structurally related compounds and the therapeutic areas of interest. A broad panel covering different branches of the human kinome is recommended for initial profiling. Based on the anticancer potential of many isoxazoles, kinases involved in cell cycle regulation, proliferation, and survival, such as those in the MAPK/ERK pathway, are of particular interest.[3][14]

Experimental Workflow: In Vitro Kinase Assay

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol: Universal Fluorescence-Based Kinase Assay